molecular formula C15H18FN3O3S B2602077 5-fluoro-2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034589-15-4

5-fluoro-2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2602077
CAS RN: 2034589-15-4
M. Wt: 339.39
InChI Key: QMAIVPGDPQKJRV-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18FN3O3S and its molecular weight is 339.39. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cyclooxygenase-2 Inhibition

Research has shown the synthesis and evaluation of a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety, focusing on their cyclooxygenase (COX-1/COX-2) inhibitory activities. The studies found that fluorine substitution on the benzenesulfonamide moiety, combined with an electron-donating group, yielded selectivity and potency for COX-2 inhibition, suggesting potential applications in developing COX-2 specific inhibitors (Pal et al., 2003).

Antitumor and Enzyme Inhibition

Another area of application is in antitumor activities and enzyme inhibition. Compounds synthesized from benzenesulfonamide derivatives showed interesting cytotoxic activities and strongly inhibited human cytosolic isoforms of carbonic anhydrase (CA I and II), indicating their potential as anticancer agents (Gul et al., 2016).

Photodynamic Therapy for Cancer Treatment

The synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups has been reported, showing high singlet oxygen quantum yield. These properties are crucial for Type II photodynamic therapy applications in cancer treatment, highlighting the compound's relevance in developing photosensitizers for therapeutic purposes (Pişkin et al., 2020).

Metal Ion Sensing

A novel pyrazoline-based compound was used for metal ion selectivity based on fluorometric detection, exhibiting significant fluorescence intensity decrease in the presence of Hg^2+ ions. This study presents the potential use of such compounds in developing selective fluorometric "turn-off" sensors for metal ion detection (Bozkurt & Gul, 2018).

Antidiabetic Agents

Research into fluoropyrazolesulfonylurea and thiourea derivatives has highlighted their preparation as hypoglycemic agents. These studies explore the antidiabetic potential of such compounds, contributing to the development of novel treatments for diabetes (Faidallah et al., 2016).

properties

IUPAC Name

5-fluoro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S/c1-22-14-6-5-12(16)8-15(14)23(20,21)18-10-11-9-17-19-7-3-2-4-13(11)19/h5-6,8-9,18H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAIVPGDPQKJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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